Brophenexin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Brophenexin is a chemical compound known for its neuroprotective properties. It is an NMDAR-TRPM4 interaction interface inhibitor, which means it can block the interaction between NMDA receptors and TRPM4 channels. This compound has shown potential in reducing NMDA-triggered toxicity and mitochondrial dysfunction, making it a promising candidate for treating neurodegenerative diseases .

准备方法

Synthetic Routes and Reaction Conditions: Brophenexin can be synthesized through a multi-step process involving the bromination of acetophenone derivatives. One common method involves the use of bromobenzene and anhydrous aluminum chloride in dry carbon disulfide, followed by the addition of acetic anhydride. The reaction mixture is then refluxed and the product is purified through distillation and extraction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

化学反应分析

Types of Reactions: Brophenexin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding brominated ketones.

Reduction: It can be reduced to form brominated alcohols.

Substitution: this compound can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed.

Major Products: The major products formed from these reactions include brominated ketones, alcohols, and substituted derivatives, which can be further utilized in various chemical syntheses.

科学研究应用

Scientific Research Applications

Brophenexin's applications span several scientific disciplines:

- Chemistry : Utilized as a reagent in organic synthesis, this compound aids in the creation of complex molecules.

- Biology : Its neuroprotective properties are instrumental in studying mechanisms underlying neurodegenerative diseases.

- Medicine : Potential therapeutic applications include treatment for stroke, Alzheimer's disease, and retinal degeneration.

- Industry : In pharmaceutical development, it serves as an intermediate in chemical manufacturing.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Neuroprotection in Stroke Models :

-

Retinal Degeneration Models :

- Objective : Evaluate efficacy in models of retinal degeneration.

- Findings : The compound demonstrated reduced cell death and improved survival rates of retinal neurons under stress conditions.

- Anticancer Potential :

作用机制

Brophenexin exerts its effects by inhibiting the interaction between NMDA receptors and TRPM4 channels. This inhibition reduces NMDA-induced cell death and mitochondrial dysfunction, thereby providing neuroprotection. The compound also enhances gene induction and reduces neuronal loss in models of stroke and retinal degeneration .

相似化合物的比较

Brompheniramine: An antihistamine with similar brominated structure but different pharmacological effects.

Bromhexine: A mucolytic agent used to reduce mucus viscosity in respiratory conditions.

Uniqueness: Brophenexin is unique due to its specific action on NMDA receptor-TRPM4 interactions, which is not observed in other brominated compounds like Brompheniramine and Bromhexine. This unique mechanism makes it particularly valuable in neuroprotection and treating neurodegenerative diseases.

生物活性

Brophenexin, also known as compound 8, is a small molecule that has garnered attention for its neuroprotective properties, particularly in the context of excitotoxicity associated with N-methyl-D-aspartate receptors (NMDARs). This article explores the biological activity of this compound by examining its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

This compound functions primarily as an inhibitor of the NMDAR/TRPM4 interface. It has been shown to significantly reduce NMDA-evoked whole-cell currents, which are critical in mediating neuronal excitotoxicity. Specifically, studies have demonstrated that this compound can reduce NMDA-induced calcium influx in neurons, which is a major contributor to neurotoxicity. In one study, this compound (10 μM) reduced NMDA-evoked currents by approximately 87% ± 14% when intracellular calcium was chelated to prevent TRPM4 activation .

Key Findings:

- Neuroprotection: this compound protects hippocampal neurons from NMDA-induced cell death.

- Calcium Flux Inhibition: It inhibits NMDA-evoked increases in intracellular calcium concentration ([Ca²⁺]i), thereby mitigating excitotoxic effects.

- TRPM4 Modulation: The compound's interaction with TRPM4 suggests a novel pathway for neuroprotection via modulation of ion channel activity.

Table 1: Summary of Efficacy Studies

In the studies conducted by Yan et al., this compound was shown to significantly reduce neuronal death in rat hippocampal cultures subjected to NMDA treatment. The protective effect was dose-dependent, with higher concentrations yielding greater reductions in cell death .

Case Studies and Clinical Implications

While there are currently no published clinical trials specifically focused on this compound, its mechanism of action suggests potential applications in conditions characterized by excitotoxicity, such as stroke and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).

Table 2: Potential Clinical Applications

| Condition | Rationale for Use |

|---|---|

| Stroke | Neuroprotection against ischemic damage |

| Amyotrophic Lateral Sclerosis (ALS) | Modulation of excitotoxic pathways |

属性

IUPAC Name |

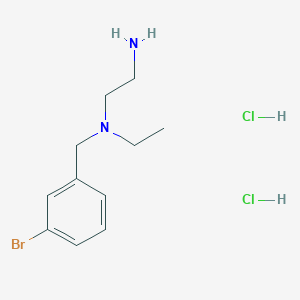

N'-[(3-bromophenyl)methyl]-N'-ethylethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2.2ClH/c1-2-14(7-6-13)9-10-4-3-5-11(12)8-10;;/h3-5,8H,2,6-7,9,13H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDSZKTVQVSVNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC1=CC(=CC=C1)Br.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BrCl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。